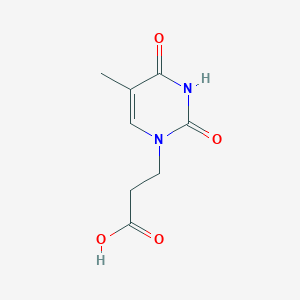

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

概要

説明

The compound “3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” is a derivative of 3,4-dihydropyrimidin-2(1H)-one . These derivatives are pharmacologically important heterocyclic compounds which have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents and α1a adrenergic antagonists .

Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, including “this compound”, can be achieved by a modified Biginelli-type reaction . This involves a one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . The reaction can be catalyzed by novel heteropolyanion-based acidic ionic liquids . The products can be separated from the reaction/catalytic system, and the catalysts can be recovered and reused conveniently .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 3,4-dihydropyrimidin-2(1H)-one core structure . This core structure is found in many bioactive marine alkaloids and a broad spectrum of pharmacological applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the one-pot three-component Biginelli reaction . This reaction can be dramatically promoted under solvent-free conditions, in contrast to solvent-based conditions .科学的研究の応用

Synthesis and Structural Studies

Synthesis Techniques : Research shows that derivatives similar to 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid have been synthesized and characterized using techniques such as MS, IR, NMR, and X-ray diffraction. These methods provide detailed insights into the molecular structure of these compounds (Yao et al., 2013).

Crystallography : Studies have utilized X-ray crystallography to determine the crystal structures of similar compounds, offering a deeper understanding of their molecular arrangement and stability (Liu et al., 2014).

Biological and Medicinal Research

Antitumor Activities : Some derivatives have been studied for their in vitro antitumor activities. These studies have found certain selective anti-tumor activities, suggesting potential medicinal applications of these compounds (Jing, 2011).

Synthesis for Biological Evaluation : The synthesis of specific derivatives has been conducted for biological evaluation, particularly in the context of anticonvulsant and antinociceptive activities. This implies potential therapeutic applications in neurology and pain management (Kamiński et al., 2016).

Antimicrobial and Antiproliferative Effects : Some derivatives have been examined for their antimicrobial and antiproliferative effects against cancer cell lines, indicating potential for development into pharmaceutical agents for treating infections and cancer (Božić et al., 2017).

In Vitro Assays and Binding Studies : Certain compounds have been tested in in vitro assays for their binding abilities to neuronal voltage-sensitive sodium and L-type calcium channels, which is significant in the study of neurological disorders (Kamiński et al., 2016).

Chemical Analysis and Quality Control

- Analytical Methods : The use of analytical methods like IR and NMR spectroscopy, as well as LC-MS/MS, has been highlighted for quality control of pharmaceutical ingredients, which is crucial in the pharmaceutical industry (Zubkov et al., 2016).

将来の方向性

The future directions for the research on “3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” could include further exploration of its biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could also be a focus of future research .

特性

IUPAC Name |

3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5-4-10(3-2-6(11)12)8(14)9-7(5)13/h4H,2-3H2,1H3,(H,11,12)(H,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKRWYGZVMKRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809828.png)

![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)

![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)

![6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2809841.png)

![Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2809843.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)

![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)